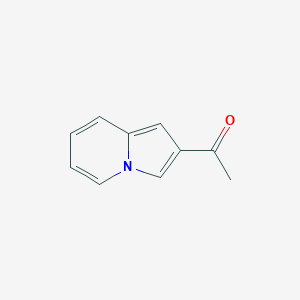

1-Indolizin-2-ylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Indolizin-2-ylethanone” is a chemical compound with the CAS Number: 58475-97-1 and a molecular weight of 159.19 . It has a linear formula of C10H9NO .

Synthesis Analysis

The synthesis of indolizines, which include “this compound”, has been a subject of research for many years. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in the last decade . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .

Chemical Reactions Analysis

Indolizines, including “this compound”, have been synthesized using various methods. One approach involves the use of transition metal-catalyzed reactions . Another method involves the use of oxidative coupling .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 159.19 and a linear formula of C10H9NO .

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The synthesis and structural investigation of indolizine derivatives, including those similar to 1-Indolizin-2-ylethanone, have led to significant advancements in organic chemistry and medicinal research. For instance, novel indolizine derivatives have been synthesized with significant inhibitory activity against human farnesyltransferase, showcasing their potential in therapeutic applications. The structural modification of these compounds has been crucial in enhancing their bioactivity, demonstrating the importance of precise chemical design in drug discovery (Dumea et al., 2014).

Molecular Structures and Photophysical Properties

The study of indolizine compounds' molecular structures provides insights into their potential applications. The synthesis of 9-(pyrid-2-yl)indolizine-1-one from dipyridylpropargyl alcohol and its molecular structure have been reported, highlighting the scaffold's similarity to other pharmacologically relevant compounds. Such structural studies are foundational for future drug design, underscoring the versatility of indolizine derivatives in medicinal chemistry (Katzsch et al., 2019).

Catalytic Syntheses and Functionalization

The development of catalytic methods for the synthesis and functionalization of indolizine compounds, including indolizinones, has opened new avenues in organic synthesis. Copper(I) catalyzed synthesis of functionalized indolizinones from substituted pyridine homologated ynones represents a significant advancement in the efficient and versatile construction of these heterocycles, which are crucial in organic synthesis and potential therapeutic agents (Sahoo et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Indolizin-2-ylethanone is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to exhibit diverse biological activities . .

Mode of Action

Indolizine derivatives are known for their potential biological activities . They can interact with various biological targets, leading to changes in cellular processes. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indolizine derivatives are known to have a variety of potential biological activities . They can influence various biochemical pathways, leading to downstream effects that contribute to their biological activity.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.

Result of Action

Given the biological activity of indolizine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

1-indolizin-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPUNMMDJWKAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2C=CC=CC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482248 |

Source

|

| Record name | 1-(Indolizin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58475-97-1 |

Source

|

| Record name | 1-(Indolizin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)